Cas no 1270482-23-9 (2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL)

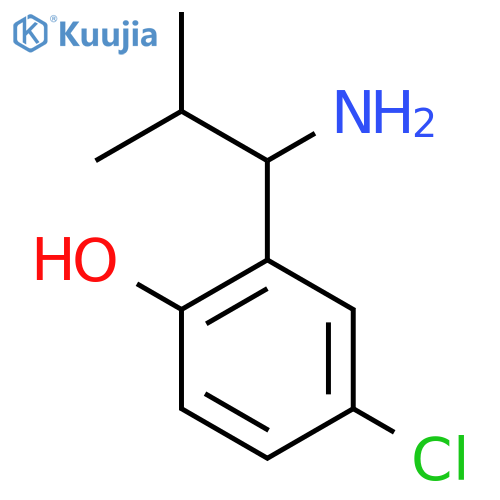

1270482-23-9 structure

商品名:2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL

2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL 化学的及び物理的性質

名前と識別子

-

- 2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL

- Phenol, 2-(1-amino-2-methylpropyl)-4-chloro-

- EN300-1277302

- 1270482-23-9

- AKOS006320667

-

- インチ: 1S/C10H14ClNO/c1-6(2)10(12)8-5-7(11)3-4-9(8)13/h3-6,10,13H,12H2,1-2H3

- InChIKey: CQYGNCANTVAREV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)C(C(C)C)N)O

計算された属性

- せいみつぶんしりょう: 199.0763918g/mol

- どういたいしつりょう: 199.0763918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.171±0.06 g/cm3(Predicted)

- ふってん: 299.4±25.0 °C(Predicted)

- 酸性度係数(pKa): 8.78±0.48(Predicted)

2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1277302-0.25g |

2-(1-amino-2-methylpropyl)-4-chlorophenol |

1270482-23-9 | 0.25g |

$893.0 | 2023-06-08 | ||

| Enamine | EN300-1277302-2.5g |

2-(1-amino-2-methylpropyl)-4-chlorophenol |

1270482-23-9 | 2.5g |

$1903.0 | 2023-06-08 | ||

| Ambeed | A1031982-1g |

2-(1-Amino-2-methylpropyl)-4-chlorophenol |

1270482-23-9 | 95% | 1g |

$541.0 | 2024-04-25 | |

| Enamine | EN300-1277302-10000mg |

2-(1-amino-2-methylpropyl)-4-chlorophenol |

1270482-23-9 | 10000mg |

$4176.0 | 2023-10-01 | ||

| Enamine | EN300-1277302-2500mg |

2-(1-amino-2-methylpropyl)-4-chlorophenol |

1270482-23-9 | 2500mg |

$1903.0 | 2023-10-01 | ||

| Enamine | EN300-1277302-0.5g |

2-(1-amino-2-methylpropyl)-4-chlorophenol |

1270482-23-9 | 0.5g |

$933.0 | 2023-06-08 | ||

| Enamine | EN300-1277302-1.0g |

2-(1-amino-2-methylpropyl)-4-chlorophenol |

1270482-23-9 | 1g |

$971.0 | 2023-06-08 | ||

| Enamine | EN300-1277302-0.1g |

2-(1-amino-2-methylpropyl)-4-chlorophenol |

1270482-23-9 | 0.1g |

$855.0 | 2023-06-08 | ||

| Enamine | EN300-1277302-100mg |

2-(1-amino-2-methylpropyl)-4-chlorophenol |

1270482-23-9 | 100mg |

$855.0 | 2023-10-01 | ||

| Enamine | EN300-1277302-250mg |

2-(1-amino-2-methylpropyl)-4-chlorophenol |

1270482-23-9 | 250mg |

$893.0 | 2023-10-01 |

2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1270482-23-9 (2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL) 関連製品

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1270482-23-9)2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL

清らかである:99%

はかる:1g

価格 ($):487.0